Butadiazamide

Description

Contextualization of Butadiazamide within Diazamide Chemistry and Related Chemical Classes

This compound is classified within the diazamide class of chemical compounds. ontosight.ai A key structural feature of this compound is the presence of a butyl chain attached to a diazamide functional group. ontosight.ai While detailed structural elucidation is not widely published, its name suggests a diamide (B1670390) structure, which is characterized by two amide groups. Amides, in general, are known for their high melting and boiling points due to the polar nature of the amide group and its capacity for hydrogen bonding. libretexts.org

The broader category of diazamides encompasses a wide range of structures with diverse applications. Research into diazamide derivatives is an ongoing area of study, with investigations into synthesis methodologies and chemical characteristics. ontosight.ai

This compound has also been listed as an oral hypoglycemic agent. ncats.io This places it in the context of compounds investigated for their potential to lower blood glucose levels. The World Health Organization has listed "this compound" in its documents of International Nonproprietary Names (INN) for pharmaceutical substances, categorizing it alongside other oral hypoglycemic agents like acetohexamide (B1666498) and chlorpropamide. who.intantibodysociety.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

7007-88-7 |

|---|---|

Molecular Formula |

C12H14ClN3O2S2 |

Molecular Weight |

331.8 g/mol |

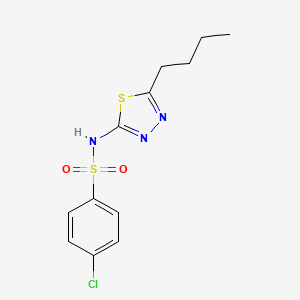

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C12H14ClN3O2S2/c1-2-3-4-11-14-15-12(19-11)16-20(17,18)10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,15,16) |

InChI Key |

VDKXSMCTWDWLSB-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Other CAS No. |

7007-88-7 |

Origin of Product |

United States |

Synthetic Methodologies for Butadiazamide and Analogues

Historical Development of Butadiazamide Synthetic Pathways

The synthetic history of this compound is intrinsically linked to the development of thiazide diuretics. The era of thiazide diuretics began in the 1950s with the pioneering work of scientists at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. mdpi.com Their research led to the marketing of the first drug in this class, chlorothiazide, in 1958. mdpi.com This breakthrough laid the foundation for the synthesis of a wide range of related compounds, including this compound.

The early synthetic routes to the 1,2,4-benzothiadiazine 1,1-dioxide core, the central structure of thiazides, were established during this period. A key early synthesis involved the reaction of 2-cyanobenzenesulfonyl chloride with hydrazine. mdpi.com Another foundational method involved starting from sodium 2-formylbenzenesulfonate, which was converted to 2-formylbenzenesulfonyl chloride and then cyclized with hydrazine to form the benzothiadiazine dioxide ring system. mdpi.com These initial methods, while effective, often had limitations in terms of yield and reproducibility.

Contemporary Synthetic Strategies and Process Innovations for this compound

Modern synthetic approaches to this compound and its analogues focus on improving efficiency, yield, and safety. A common contemporary strategy for the synthesis of the 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide scaffold, which is the core of this compound, involves the condensation of a 2-aminobenzenesulfonamide derivative with an appropriate aldehyde.

For this compound, a plausible synthetic route would start with 5-chloro-2,4-disulfamoylaniline. This starting material can be synthesized from meta-chloroaniline through chlorosulfonation followed by amination. The 5-chloro-2,4-disulfamoylaniline is then condensed with isobutyraldehyde (2-methylpropanal) to form the dihydrobenzothiadiazine ring. This cyclization is typically acid-catalyzed and results in the formation of the this compound structure.

Recent innovations in the synthesis of benzothiadiazine derivatives include the use of visible light-induced methods. One such approach describes the synthesis of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives from o-aminobenzenesulfonamide and various aldehydes under catalyst-free conditions, using only a base and oxygen as an oxidant. chemrxiv.org This method offers a milder and potentially more sustainable alternative to traditional synthetic protocols.

| Starting Material | Reagent | Key Transformation | Product |

| 5-chloro-2,4-disulfamoylaniline | Isobutyraldehyde | Acid-catalyzed condensation and cyclization | This compound |

| o-aminobenzenesulfonamide | Aldehyde | Visible light, base, O2 | 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxide |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives often requires careful control of chemo-, regio-, and stereoselectivity.

Chemoselectivity: In multifunctional molecules, it is crucial to selectively react with one functional group while leaving others intact. For instance, during the synthesis of the sulfonamide starting materials, selective chlorosulfonation and amination reactions are necessary.

Regioselectivity: The position of substituents on the aromatic ring of this compound is critical for its activity. The synthesis must be designed to control the regiochemical outcome of reactions like chlorosulfonation to ensure the correct substitution pattern.

Stereoselectivity: this compound possesses a chiral center at the C3 position of the dihydrobenzothiadiazine ring. While it is often used as a racemate, the synthesis of single enantiomers can be achieved through various asymmetric synthesis strategies. This can involve the use of chiral auxiliaries, chiral catalysts, or the resolution of the racemic mixture.

Development of Novel Reaction Mechanisms in this compound Synthesis

Research into the synthesis of heterocyclic compounds like this compound continues to uncover novel reaction mechanisms. The visible-light-induced synthesis of the benzothiadiazine scaffold is a prime example, proceeding through a proposed intramolecular radical cyclization of an aminyl radical. chemrxiv.org Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of the synthesis to new derivatives.

Green Chemistry Principles Applied to this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. pfizer.comjddhs.comboehringer-ingelheim.commdpi.com While specific studies on the green synthesis of this compound are not widely published, general green chemistry approaches can be applied to its production.

These principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. jddhs.com

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption. jddhs.com

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels. mdpi.com

Structure Activity Relationship Sar Studies of Butadiazamide

Elucidation of Pharmacophoric Features within Butadiazamide Scaffolds

A pharmacophore model represents the key molecular features necessary for a compound's biological activity. For this compound, its activity as a hypoglycemic agent is presumed to stem from its interaction with the sulfonylurea receptor (SUR1) on pancreatic β-cells, a mechanism characteristic of sulfonylurea drugs. nih.govnih.gov The essential pharmacophoric features can be dissected from its structure:

An Acidic Center: The sulfonamide group (-SO2NH-) provides an acidic proton, which is a critical feature for binding to the SUR1 receptor. This group is a common element in all clinically used sulfonylureas and their analogues. scribd.com

A Lipophilic Aromatic/Heterocyclic Core: The 4-chlorophenyl group attached to the sulfonyl moiety serves as a primary lipophilic domain. This region is crucial for establishing van der Waals and hydrophobic interactions within the receptor binding pocket.

Based on studies of related sulfonylureas and heterocyclic sulfonamides, a general pharmacophore model for this class of compounds can be proposed, as illustrated in the table below. researchgate.netnih.gov

| Pharmacophoric Feature | Corresponding Moiety in this compound | Presumed Role in Activity |

| Hydrogen Bond Donor/Acidic Center | Sulfonamide NH | Key interaction with SUR1 receptor |

| Aromatic/Hydrophobic Group (Region 1) | 4-Chlorophenyl ring | Hydrophobic binding and π-π stacking |

| Linker | Sulfonyl group (-SO2-) | Structural scaffold |

| Heterocyclic Core (Region 2) | 1,3,4-Thiadiazole (B1197879) ring | Modulates electronic properties and binding |

| Aliphatic/Hydrophobic Group (Region 3) | n-Butyl chain | Enhances lipophilicity and potency |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. While no specific QSAR models for this compound are published, models for analogous sulfonylureas and heterocyclic sulfonamides provide a robust framework for understanding the key physicochemical descriptors that likely govern its activity. fda.gov

A hypothetical QSAR study on this compound analogues would typically involve the following descriptors:

Lipophilicity (logP): The partition coefficient is a dominant factor in the SAR of sulfonylureas. An optimal logP value is necessary for cell membrane permeability to reach the intracellular binding site on the SUR1 receptor. fda.gov

Electronic Parameters (e.g., Hammett constants, pKa): The electronic nature of the substituent on the phenyl ring (in this case, chlorine) and the acidity of the sulfonamide proton are critical for binding affinity.

Steric Parameters (e.g., Molar Refractivity, Taft Steric Parameters): The size and shape of the substituents, particularly the alkyl group on the thiadiazole ring (the butyl group in this compound), significantly impact how the molecule fits into the receptor. For sulfonylureas, activity is often maximal with N-substituents like propyl to hexyl groups. scribd.com

An illustrative QSAR equation for a series of related compounds might take the form: log(1/IC50) = k1(logP) - k2(logP)^2 + k3(σ) + k4(Es) + C

This parabolic equation indicates that there is an optimal lipophilicity for activity, and that electronic (σ) and steric (Es) factors also play a significant role.

Illustrative Data for a Hypothetical QSAR Study of this compound Analogues

| Analogue (Modification on Thiadiazole) | logP | Steric Parameter (Es) | Electronic Parameter (σ) of Phenyl Substituent | Predicted Activity (Hypothetical) |

|---|---|---|---|---|

| Methyl | 2.5 | -1.24 | 0.23 (Cl) | Low |

| Ethyl | 3.0 | -1.31 | 0.23 (Cl) | Moderate |

| Propyl | 3.5 | -1.60 | 0.23 (Cl) | High |

| Butyl (this compound) | 4.0 | -1.63 | 0.23 (Cl) | High |

| Pentyl | 4.5 | -1.65 | 0.23 (Cl) | Moderate |

Molecular Design Principles and Ligand Efficiency Metrics for this compound Derivatives

The design of new this compound derivatives would be guided by established principles for optimizing sulfonylurea activity. The goal is to enhance potency and selectivity for the SUR1 receptor while maintaining favorable pharmacokinetic properties.

Bioisosteric Replacement: The 1,3,4-thiadiazole ring in this compound is a bioisostere of the urea (B33335) linkage found in classical sulfonylureas. Further modifications could involve replacing this ring with other five- or six-membered heterocycles (e.g., pyrazole, isoxazole, pyridine) to explore different electronic and steric profiles. researchgate.net

Substituent Modification:

Phenyl Ring: Varying the substituent at the para-position of the phenyl ring (e.g., replacing chlorine with methyl, methoxy, or trifluoromethyl groups) can fine-tune electronic properties and lipophilicity.

Alkyl Chain: The length and branching of the alkyl chain on the thiadiazole ring could be altered. Studies on sulfonylureas suggest that chains of 3 to 6 carbons are optimal for potency. scribd.com

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). For a series of this compound derivatives, calculating LE would help identify smaller, more efficient binders that could serve as better starting points for further optimization.

Illustrative Ligand Efficiency Metrics for Hypothetical Derivatives

| Derivative | IC50 (nM) (Hypothetical) | Heavy Atoms | Ligand Efficiency (LE) |

|---|---|---|---|

| This compound | 50 | 20 | 0.38 |

| Propyl Analogue | 75 | 19 | 0.38 |

Conformational Analysis and Stereochemical Influences on this compound's Interactions

Rotatable Bonds: Key rotatable bonds in this compound include the C(phenyl)-S bond and the S-N bond of the sulfonamide. The dihedral angles around these bonds determine the relative orientation of the chlorophenyl and thiadiazole rings.

Preferred Conformation: The lowest energy conformation is the one most likely to be biologically active. Computational modeling would suggest that the molecule adopts a conformation where the two ring systems are not coplanar to minimize steric hindrance. The sulfonamide group likely orients itself to facilitate hydrogen bonding with key residues in the receptor.

Stereochemistry: this compound itself is an achiral molecule. fda.gov However, if chiral centers were introduced (e.g., by branching in the butyl chain or substitution on the phenyl ring), it would be expected that one enantiomer would show significantly higher activity than the other, as is common for drugs that interact with specific protein targets.

Chemoinformatic Approaches to this compound SAR Exploration

Chemoinformatics employs computational methods to analyze chemical and biological data, accelerating drug discovery. For this compound, these approaches would be invaluable for exploring its SAR landscape.

Similarity Searching: Using the this compound structure as a query, chemical databases could be searched to identify compounds with similar structural features. This can help in finding compounds with known biological data, potentially uncovering new SAR insights or alternative therapeutic applications.

Molecular Docking: In the absence of an experimental crystal structure of this compound bound to SUR1, molecular docking simulations could be used to predict its binding mode. By docking a series of virtual analogues, one could rationalize observed SAR and predict the activity of novel, unsynthesized compounds.

Pharmacophore-Based Virtual Screening: A pharmacophore model derived from this compound and related active compounds can be used as a 3D query to screen large virtual libraries of compounds. This is an efficient method for identifying novel scaffolds that possess the key features required for hypoglycemic activity. researchgate.net

Investigation of Butadiazamide S Biological Mechanisms of Action

Identification and Characterization of Molecular Targets for Butadiazamide

The molecular target for sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. youtube.com This channel is a complex protein composed of four Kir6.2 pore-forming subunits and four regulatory sulfonylurea receptor (SUR1) subunits. This compound, like other sulfonylureas, is expected to bind specifically to the SUR1 subunit. youtube.comnih.gov

The SUR1 subunit acts as the binding site and modulator of the channel's activity. The binding of a sulfonylurea to this receptor induces a conformational change that results in the closure of the K-ATP channel.

The table below characterizes the presumed molecular target for this compound.

| Target Name | Subunit | Location | Function | Presumed Role in this compound Action |

| ATP-sensitive potassium (K-ATP) channel | SUR1 (Sulfonylurea Receptor 1) | Pancreatic β-cell plasma membrane | Regulates potassium ion efflux, linking cell metabolism to electrical activity | Primary binding site for this compound, leading to channel inhibition |

| ATP-sensitive potassium (K-ATP) channel | Kir6.2 | Pancreatic β-cell plasma membrane | Forms the pore of the potassium channel | Is allosterically inhibited upon this compound binding to SUR1 |

Mechanistic Studies of this compound's Influence on Biological Pathways

The primary biological pathway influenced by this compound is the insulin (B600854) secretion pathway in pancreatic β-cells. By inhibiting the K-ATP channel, sulfonylureas trigger a sequence of events that mimics the effects of high blood glucose.

The closure of the K-ATP channel prevents the efflux of potassium ions, leading to the depolarization of the β-cell membrane. This change in membrane potential causes the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the cell raises the intracellular calcium concentration. This increase in free calcium is the critical signal that promotes the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream. youtube.com

The following table outlines the steps in the biological pathway influenced by this compound.

| Step | Cellular Event | Molecular Action | Consequence |

| 1. Binding | This compound binds to the SUR1 subunit of the K-ATP channel. | Conformational change in the SUR1 subunit. | Inhibition of the K-ATP channel. |

| 2. Channel Closure | The K-ATP channel closes. | Potassium ion (K+) efflux is blocked. | Depolarization of the β-cell plasma membrane. |

| 3. Depolarization | The membrane potential becomes more positive. | Voltage-gated calcium channels (Ca2+) are activated. | Opening of voltage-gated calcium channels. |

| 4. Calcium Influx | Calcium ions flow into the β-cell. | Intracellular calcium concentration increases. | Activation of calcium-dependent proteins. |

| 5. Insulin Exocytosis | Insulin-containing vesicles fuse with the plasma membrane. | Insulin is released into the bloodstream. | Hypoglycemic effect. |

Enzyme Kinetics and Inhibition Profiling by this compound

The interaction between a sulfonylurea and the SUR1 subunit of the K-ATP channel can be characterized using principles of enzyme and receptor kinetics, although the target is an ion channel rather than a classical enzyme. The key parameter is the binding affinity of the compound for its receptor.

The inhibition of the K-ATP channel by sulfonylureas is typically concentration-dependent. The potency of a sulfonylurea is often expressed as its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kd), which indicates the concentration of the drug required to bind to 50% of the receptors. While specific kinetic data for this compound is not available, the table below provides an illustrative example of the kind of kinetic parameters that would be determined.

| Parameter | Description | Illustrative Value (for a typical sulfonylurea) |

| Kd (Equilibrium Dissociation Constant) | The concentration of this compound at which 50% of the SUR1 receptors are occupied at equilibrium. | 1 - 10 nM |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of this compound that causes 50% inhibition of K-ATP channel activity. | 5 - 50 nM |

| Kon (Association Rate Constant) | The rate at which this compound binds to the SUR1 receptor. | 10^5 - 10^6 M-1s-1 |

| Koff (Dissociation Rate Constant) | The rate at which this compound unbinds from the SUR1 receptor. | 10^-3 - 10^-4 s-1 |

Note: The values in this table are representative of the sulfonylurea class and are not specific experimental data for this compound.

Receptor Binding Dynamics and Allosteric Modulation by this compound

The binding of this compound to the SUR1 subunit is a specific, high-affinity interaction. This binding is not typically described as allosteric modulation in the sense of binding to a site distant from an agonist binding site to modulate its effect. Instead, the sulfonylurea binding site on SUR1 is a distinct site that, when occupied, allosterically inhibits the function of the associated Kir6.2 channel pore.

The dynamics of this binding are crucial for the drug's action. The binding is reversible, allowing the channel to reopen once the drug dissociates. The rate of association and dissociation determines the onset and duration of action for a particular sulfonylurea. Compounds with a rapid onset and shorter duration of action may have a different clinical profile compared to those with slower kinetics.

The table below summarizes the key aspects of the receptor binding dynamics for a sulfonylurea like this compound.

| Binding Characteristic | Description |

| Binding Site | A specific, high-affinity site on the SUR1 subunit of the K-ATP channel. |

| Nature of Interaction | Non-covalent, reversible binding. |

| Mechanism of Inhibition | Allosteric inhibition of the Kir6.2 pore-forming subunit upon binding to SUR1. |

| Effect on Agonist Binding | Does not compete with ATP for its binding site; acts through a separate mechanism. |

Preclinical Research Models and Methodologies for Butadiazamide Investigation

In Vitro Cellular Models for Research

In vitro (Latin for "in glass") studies are conducted using components of an organism isolated from their usual biological surroundings, such as in test tubes or petri dishes. wikipedia.org These models are fundamental for the initial stages of drug discovery.

The investigation of a novel compound typically begins with testing on established cell lines. These are populations of cells derived from a single source that can be propagated repeatedly in a laboratory setting. invivogen.com Researchers select cell lines that are relevant to the compound's intended therapeutic target. For instance, in cancer research, a panel of cancer cell lines from various tissues may be used. cancertools.orgkent.ac.uk These cell lines are well-characterized, with known genetic backgrounds and expression profiles, which allows for reproducible experiments. fanconi.orgmdpi.com The process involves culturing these cells and then exposing them to the compound to observe its effects.

Table 1: Examples of Commonly Used Human Cell Lines in Preclinical Research

| Cell Line | Tissue of Origin | Common Research Area |

| HEK293 | Human Embryonic Kidney | General research, protein production, signal transduction invivogen.com |

| HeLa | Human Cervical Carcinoma | Cancer research, virology, cell biology invivogen.com |

| A549 | Human Lung Carcinoma | Cancer research, respiratory diseases invivogen.com |

| HepG2 | Human Liver Carcinoma | Liver toxicity, drug metabolism invivogen.com |

| HCT116 | Human Colorectal Carcinoma | Cancer research, DNA damage and repair invivogen.com |

This table represents examples of cell lines used in general research and does not imply their use in studies of Butadiazamide.

High-throughput screening (HTS) is an automated process used in drug discovery to test a vast number of chemical compounds against a specific biological target. bmglabtech.comwikipedia.org Using robotics, liquid handling devices, and sensitive detectors, HTS can rapidly conduct millions of tests. wikipedia.orgnih.gov This allows for the quick identification of "hits"—compounds that show a desired activity. bmglabtech.com The assays are typically performed in microtiter plates with 96, 384, or even 1536 wells. wikipedia.org High-content screening (HCS) is an extension of HTS that uses automated microscopy and image analysis to gather more complex data about the effects of a compound on cells, such as changes in cell morphology or the location of specific proteins.

While traditional 2D cell cultures are a useful starting point, they lack the complexity of a natural tissue environment. mdpi.com Advanced models have been developed to better simulate in vivo conditions. abcam.comnih.gov

Co-culture Systems: These involve growing two or more different cell types together to mimic the cellular interactions found in a tissue. frontiersin.org This is crucial because the response of one cell type to a compound can be influenced by the presence of another. frontiersin.org

3D Cell Culture Models: Three-dimensional (3D) culture systems allow cells to grow in all directions, forming structures that are more akin to natural tissue architecture. abcam.comfrontiersin.org These models, which include spheroids and organoids, can better replicate cell-to-cell interactions, nutrient and oxygen gradients, and drug resistance mechanisms observed in vivo. mdpi.comfrontiersin.org

In Vitro Organotypic and Tissue-Based Models for Studies

To further bridge the gap between simple cell culture and whole-organism studies, more sophisticated models that preserve the architecture and functionality of native tissue are employed. frontiersin.orgaging-us.com

Precision-Cut Tissue Slices (PCTS): These are thin slices of living tissue prepared from an organ, which are kept alive in culture. precisionary.comhumanspecificresearch.org This method preserves the complex cellular arrangement and extracellular matrix of the original organ, making it a highly physiologically relevant model for studying toxicology and drug metabolism. precisionary.comfibrofind.com PCLS (Precision-Cut Lung Slices), for example, maintain the structure of the airways and are used in respiratory research. nih.govnih.gov

Organoids: Organoids are three-dimensional, self-organizing structures grown from stem cells (either embryonic or adult stem cells). youtube.comyoutube.com These miniature, simplified versions of an organ can recapitulate aspects of that organ's structure and function. youtube.comyoutube.com They are powerful tools for disease modeling and for testing drug efficacy in a patient-specific manner. youtube.com

Microfluidics: This technology involves the manipulation of small volumes of fluid through tiny channels. youtube.comnih.gov In the context of cell culture, it allows for precise control over the cellular microenvironment. nih.gov

Organ-on-a-Chip (OOC): OOCs are advanced microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment. mdpi.comwikipedia.orgnih.gov These chips are designed to mimic the complex mechanical and physiological functions of a human organ, such as the lung, gut, or liver. harvard.edufrontiersin.org By recreating tissue-tissue interfaces and mechanical forces (like breathing in the lung-on-a-chip), OOCs provide a highly advanced in vitro platform for drug screening and disease modeling. harvard.eduemulatebio.com

In Vivo Preclinical Animal Models for this compound Research

The use of live animal models is indispensable for understanding the complex interactions of a potential therapeutic agent like this compound within a whole biological system. These studies are designed to assess both the desired therapeutic effects and any potential adverse reactions. antineo.fr The selection of appropriate animal models is a crucial step, as they need to be relevant to the human condition being targeted. wellbeingintlstudiesrepository.org

Selection and Justification of Appropriate Rodent Models

Rodent models, particularly mice and rats, are fundamental to preclinical research due to their genetic similarity to humans, relatively short life cycles, and the availability of well-characterized strains. cyagen.com For a compound like this compound, the choice of a specific rodent model would be dictated by its intended therapeutic target. For instance, if this compound is being investigated for metabolic disorders, models such as the ob/ob or db/db mice, which spontaneously develop obesity and diabetes-like symptoms, would be highly relevant. uzh.ch In cancer research, genetically engineered mouse models (GEMMs) that mimic specific human cancers are invaluable for testing the efficacy of new compounds. frontiersin.org

The justification for selecting a particular rodent model hinges on its ability to recapitulate key aspects of the human disease. This includes similarities in pathophysiology, genetic mutations, and response to treatment. For example, the 4T1 mouse model is often used in breast cancer research because it is highly tumorigenic and metastatic, providing a robust system to evaluate anti-cancer agents. frontiersin.org The selection process often involves initial screening tests to ensure the animal species is appropriate for the study. eupati.eu

Table 1: Examples of Rodent Models and Their Potential Relevance for this compound Research

| Model Type | Species | Key Characteristics | Potential Application for this compound |

| Diet-Induced Obesity (DIO) | Mouse/Rat | Develops obesity, insulin (B600854) resistance, and other metabolic syndrome features when fed a high-fat diet. | Investigation of anti-obesity or anti-diabetic effects. |

| Spontaneous Hypertensive Rat (SHR) | Rat | Genetically predisposed to develop hypertension. | Evaluation of antihypertensive properties. |

| Collagen-Induced Arthritis (CIA) | Mouse | Develops inflammatory arthritis resembling human rheumatoid arthritis. | Assessment of anti-inflammatory and immunomodulatory activity. |

| Xenograft Models | Mouse | Human tumor cells are implanted into immunodeficient mice. | Testing of anti-cancer efficacy against specific human tumors. |

This table is illustrative and the selection of a specific model would depend on the therapeutic indication for this compound.

Utilization of Non-Rodent Preclinical Species

Regulatory guidelines often mandate the use of a non-rodent species in addition to a rodent model for toxicity studies to increase the predictive value for human safety. itrlab.comabpi.org.uk The choice of the non-rodent species is based on factors such as metabolic profile, pharmacokinetic similarity to humans, and the presence of the pharmacological target. abpi.org.uk

Commonly used non-rodent species include dogs, minipigs, and non-human primates. abpi.org.uk The dog is a frequently chosen non-rodent species for general toxicology studies. eupati.eu However, the selection is always a case-by-case decision. For instance, if the pharmacological target of this compound is not present or functional in dogs, another species like the minipig or a non-human primate might be more appropriate. abpi.org.uk The use of non-human primates is generally reserved for situations where they are the only relevant species, particularly for biologic drugs. criver.com

Table 2: Considerations for Selecting Non-Rodent Species for this compound Studies

| Species | Key Advantages | Key Disadvantages |

| Dog (Beagle) | Well-characterized, historical data available, relatively easy to handle. | May not always have a metabolic profile similar to humans. |

| Minipig | Anatomical and physiological similarities to humans, especially skin and GI tract. | Larger size requires more compound, less historical data compared to dogs. |

| Non-Human Primate (e.g., Cynomolgus) | Closest phylogenetic relationship to humans, often predictive for biologics. | Significant ethical considerations, high cost, specialized housing required. |

The selection of a non-rodent species for this compound would require a thorough scientific justification based on its specific properties.

Development and Validation of Mechanistic Disease Models for this compound Study

Mechanistic disease models are designed to replicate the underlying biological mechanisms of a human disease, providing a more profound understanding of how a compound like this compound exerts its effects. nih.govfrontiersin.org These models are distinct from empirical models as they are built on explicit hypotheses about the drivers of the disease process. nih.gov

Developing a mechanistic model involves identifying the key cellular and molecular pathways involved in the disease and then creating an in vivo system that reflects these processes. This could involve genetic manipulation to introduce or remove specific genes, or the use of specific inducers to trigger a disease state that closely mimics the human condition. frontiersin.org For example, if this compound is hypothesized to target a specific enzyme involved in an inflammatory cascade, a mechanistic model would be one where that specific pathway is activated.

Validation of these models is crucial and involves demonstrating that the model accurately reflects the human disease in terms of its key features and its response to known therapeutic interventions. frontiersin.org This ensures that the data generated from studying this compound in that model is translatable to the clinical setting.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship Assessment in Preclinical Systems

The assessment of the pharmacokinetic and pharmacodynamic (PK/PD) relationship is a cornerstone of preclinical development. nih.govnih.gov Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the therapeutic effect). vibiosphen.com The goal of PK/PD modeling is to establish a clear link between the concentration of this compound in the body and its pharmacological effect over time. nih.govfrontiersin.org

This involves collecting timed samples (e.g., blood, plasma) from the animal models after administration of this compound to measure its concentration. Simultaneously, a relevant biomarker of the drug's effect is measured. frontiersin.org By plotting the drug concentration against the effect, researchers can determine key parameters such as the maximum effect (Emax) and the concentration at which 50% of the maximum effect is observed (EC50). frontiersin.org

Understanding the PK/PD relationship is vital for optimizing the dosing regimen for clinical trials. nih.gov It helps in predicting the therapeutic window and ensuring that the exposure to this compound is sufficient to produce the desired effect without causing undue toxicity. The data from these preclinical PK/PD studies are crucial for the rational design of first-in-human studies. frontiersin.org

Table 3: Key Parameters in Preclinical PK/PD Assessment of this compound

| Parameter | Abbreviation | Description |

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the body. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total exposure to the drug over time. |

| Half-life | t1/2 | The time it takes for the drug concentration to decrease by half. |

| Maximum Effect | Emax | The maximal pharmacological response that can be elicited by the drug. |

| Effective Concentration 50% | EC50 | The concentration of the drug that produces 50% of the maximal effect. |

These parameters would be determined for this compound in the selected preclinical models.

Analytical Method Development and Validation for Butadiazamide

Chromatographic Techniques for Butadiazamide Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds in a mixture. slideshare.net For a compound with a potential structure like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be viable analytical approaches.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful tool for separating non-volatile or thermally unstable compounds. sigmaaldrich.com An HPLC method for this compound would be developed by systematically optimizing several key parameters to achieve the desired separation and sensitivity.

Method Development Principles: The primary goal is to achieve a reliable and robust separation of the target analyte from any impurities or matrix components. torontech.compjoes.com This involves selecting an appropriate stationary phase (column), mobile phase, and detector.

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is often the first choice for many organic molecules. The choice depends on the polarity of this compound.

Mobile Phase: A mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used in RP-HPLC. pjoes.com The ratio can be delivered in an isocratic (constant composition) or gradient (varied composition) manner to achieve optimal separation. sigmaaldrich.com

Detector: A Diode-Array Detector (DAD) or UV-Vis detector is commonly used, set to a wavelength where this compound exhibits maximum absorbance for the highest sensitivity. pjoes.com

Optimization: Parameters such as mobile phase pH, flow rate, and column temperature are adjusted to improve peak shape, resolution, and analysis time. torontech.comaustinpublishinggroup.com

Validation Parameters: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pjoes.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A hypothetical set of HPLC parameters for this compound analysis is presented in Table 1.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

GC is suitable for volatile and thermally stable compounds. skpharmteco.com If this compound meets these criteria, or can be made to do so through derivatization, GC offers high resolution and sensitivity. pg.edu.pldrawellanalytical.com

Method Development Principles:

Derivatization: For polar compounds that are not sufficiently volatile, derivatization is a crucial step. sigmaaldrich.com Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to make the analyte more amenable to GC analysis. sigmaaldrich.com

Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% phenyl-polysiloxane) is typically used. Column dimensions (length, internal diameter, film thickness) are chosen to optimize separation efficiency. notulaebotanicae.roresearchgate.net

Temperature Program: The column oven temperature is programmed to ramp from an initial to a final temperature to elute compounds based on their boiling points. notulaebotanicae.ro

Injector and Detector: A split/splitless injector is common, and a Flame Ionization Detector (FID) is often used for its broad applicability to organic compounds. researchgate.net

Validation Parameters: Similar to HPLC, a GC method for this compound would require validation for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness to ensure reliable results. researchgate.net

A hypothetical set of GC parameters for this compound analysis is presented in Table 2.

Table 2: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split |

Hyphenated Techniques (LC-MS, GC-MS) for this compound Quantification

Coupling chromatographic separation with mass spectrometry detection (LC-MS and GC-MS) provides enhanced specificity and sensitivity, making it the gold standard for trace-level quantification and confirmation. d-aminoacids.comajol.info

LC-MS/MS: This technique combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry (MS/MS). frontiersin.orgnih.gov After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing excellent selectivity and low detection limits. turkjps.orgnih.govlcms.cz This is particularly useful for quantifying analytes in complex matrices like biological fluids.

GC-MS: This technique couples the high separation efficiency of GC with the identification capabilities of MS. notulaebotanicae.robiomedpharmajournal.org After separation in the GC column, compounds enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and a mass spectrum is generated. This spectrum acts as a chemical fingerprint, allowing for definitive identification and quantification. biomedpharmajournal.org Thermal desorption (TD)-GC-MS is an advanced method for analyzing volatile and semi-volatile compounds. measurlabs.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for elucidating the chemical structure of a new compound and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. organicchemistrydata.org It works by observing the behavior of atomic nuclei in a magnetic field. ox.ac.uk

Structural Elucidation: 1H and 13C NMR are the most common experiments. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in a 1H NMR spectrum provide information about the number and types of protons and their neighboring atoms. hmdb.cahmdb.ca 13C NMR provides information on the carbon framework of the molecule.

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of an analyte peak to that of a certified internal standard of known concentration. ox.ac.uk

Advanced Techniques: 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different atoms within the molecule, which is crucial for unambiguously determining the complete chemical structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity

Spectroscopic techniques are fundamental in elucidating the chemical structure and confirming the identity of compounds like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

Research on related thiadiazole derivatives reveals characteristic IR absorption bands. For instance, studies on N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives show distinct peaks for various molecular vibrations. jrespharm.comresearchgate.net The N-H stretching of the sulfonamide group typically appears as a band in the region of 3300-3100 cm⁻¹. jrespharm.com The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The asymmetrical and symmetrical stretching vibrations of the S=O bonds in the sulfonamide group are strong and appear in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net The C=N stretching vibration within the thiadiazole ring is expected in the 1620-1580 cm⁻¹ region. pisrt.org

Representative IR Data for Functional Groups in this compound Analogs

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3325 - 3275 | researchgate.net |

| Aromatic C-H | Stretching | 3100 - 3000 | jrespharm.com |

| Aliphatic C-H (butyl) | Stretching | 2959 - 2926 | researchgate.net |

| C=N (Thiadiazole) | Stretching | ~1545 | researchgate.net |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1346 - 1314 | jrespharm.comresearchgate.net |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1153 - 1132 | jrespharm.comresearchgate.net |

| C-S (Thiadiazole) | Stretching | ~700-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The this compound molecule contains two main chromophores: the 4-chlorophenyl group and the 5-butyl-1,3,4-thiadiazole ring system. The electronic transitions associated with these aromatic and heteroaromatic rings are expected to result in characteristic absorption maxima (λ_max) in the UV region.

Electrochemical and Other Advanced Analytical Approaches for this compound Detection

Electrochemical methods offer sensitive and selective approaches for the detection of various organic compounds, including those containing sulfonamide groups. The electrochemical behavior of benzenesulfonamide (B165840) derivatives has been investigated, primarily focusing on their oxidation or reduction at different types of electrodes. mdpi.combasu.ac.ir

The sulfonamide group and the aromatic rings in this compound are electroactive moieties. The oxidation of the sulfonamide group can be studied using techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry. researchgate.net The choice of electrode material, such as glassy carbon or boron-doped diamond, can significantly influence the sensitivity and selectivity of the detection. researchgate.net While specific electrochemical methods for this compound have not been detailed in the literature, the general principles applied to the analysis of sulfonamides would be applicable. These methods often involve the oxidation of the amino group or other electroactive parts of the molecule. researchgate.net For instance, electrochemical sensors have been developed for the detection of various sulfonamide antibiotics in different matrices. researchgate.net

Advanced analytical techniques often involve coupling separation methods like High-Performance Liquid Chromatography (HPLC) with sensitive detectors. For sulfonamides, HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for identification and quantification, providing high selectivity and sensitivity.

Rigorous Method Validation Parameters for this compound in Research Matrices

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. For the quantitative determination of this compound in research matrices, a High-Performance Liquid Chromatography (HPLC) method would typically be developed and validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The validation process for an HPLC method for this compound would include the following key parameters:

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest (this compound) and not from any other components in the sample matrix, such as impurities or degradation products. This is typically assessed by analyzing blank matrix samples and spiked samples.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) value of >0.99 is generally considered acceptable. researchgate.netnih.gov

Range: The range is the interval between the upper and lower concentration levels of the analyte that can be determined with suitable precision, accuracy, and linearity.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples) and calculating the percent recovery. Recoveries are often expected to be within 80-120%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during normal use.

Typical HPLC Method Validation Parameters for Sulfonamide Analysis

| Validation Parameter | Typical Acceptance Criteria | Source |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | researchgate.net |

| Accuracy (% Recovery) | 80 - 120% | nih.gov |

| Precision (% RSD) | < 15% | nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | researchgate.net |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | researchgate.net |

While a specific validated HPLC method for this compound is not described in the available literature, the development and validation would follow these established principles to ensure the generation of reliable and accurate data in a research setting. researchgate.netnih.gov

Theoretical and Computational Chemistry Applied to Butadiazamide

Molecular Docking and Dynamics Simulations of Butadiazamide-Biomolecular Interactions

No specific studies on the molecular docking or molecular dynamics simulations of this compound with any biological target were found in the public domain. Such studies would be essential to elucidate its potential mechanism of action, binding affinity, and the stability of its interaction with a target protein. Without these studies, the specific biomolecular interactions of this compound remain uncharacterized from a computational standpoint.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT), performed specifically on this compound. These calculations would provide valuable insights into its electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and chemical reactivity. The absence of this data means that a detailed understanding of its intrinsic chemical properties from a quantum mechanical perspective is not currently available.

In Silico Prediction Models for this compound Biopharmaceutical Parameters

Table 1: Calculated Biopharmaceutical Parameters for this compound

| Property | Value |

|---|---|

| Molecular Weight | 331.85 |

| AlogP | 3.33 |

| Polar Surface Area | 71.95 Ų |

| #RO5 Violations | 0 |

| CX Acidic pKa | 6.58 |

| CX Basic pKa | 0.46 |

| CX LogP | 3.24 |

| CX LogD | 2.60 |

Data sourced from ChEMBL (CHEMBL2106717)

De Novo Design and Virtual Screening of this compound-Inspired Compounds

No published research was found on the use of this compound as a scaffold or starting point for de novo design or virtual screening of new, inspired compounds. These computational techniques are employed to explore novel chemical space and design new molecules with potentially improved properties, but their application has not been documented for this compound.

Application of Machine Learning and Artificial Intelligence in this compound Computational Chemistry

There is no evidence of the application of machine learning or artificial intelligence (AI) models specifically for the study of this compound. The use of AI in computational chemistry is a rapidly growing field, with applications in predicting molecular properties, identifying potential drug targets, and designing novel compounds. However, no such applications have been reported in the scientific literature for this compound.

Advanced Formulation Science and Drug Delivery Systems for Butadiazamide

Rational Design of Controlled-Release Formulations for Butadiazamide

The rational design of controlled-release (CR) formulations for any active pharmaceutical ingredient (API), including a hypothetical application to this compound, aims to deliver the drug over an extended period at a predetermined rate. nih.govdovepress.com This approach can maintain consistent drug levels in the bloodstream, potentially enhancing therapeutic efficacy and reducing dosing frequency. nih.gov

The design process often begins with evaluating the physicochemical properties of the API. For a poorly soluble compound, a key challenge is ensuring its dissolution and subsequent release. americanpharmaceuticalreview.comgoogle.com Hydrophilic matrix systems are a common approach, where the drug is embedded within a matrix of water-soluble polymers like Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC), or Carbopol. pharmtech.com Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer through which the drug diffuses. vicihealthsciences.com The release rate can be modulated by altering the polymer viscosity grade and concentration. pharmtech.com

Alternatively, hydrophobic or insoluble matrix systems can be employed, using polymers such as Ethylcellulose or polymethacrylates. dovepress.com In these systems, drug release is primarily governed by diffusion through a network of pores and channels that form as the drug dissolves, or by slow erosion of the matrix itself. vicihealthsciences.com

A hypothetical study for a this compound CR tablet might involve screening various polymers and ratios to achieve a desired 24-hour release profile. The findings could be summarized as follows:

Table 1: Hypothetical Polymer Screening for this compound Controlled-Release Tablets

| Formulation Code | Polymer System | Drug:Polymer Ratio | Time to 80% Drug Release (Hours) |

|---|---|---|---|

| BUTA-CR-01 | HPMC K100M | 1:1 | 10 |

| BUTA-CR-02 | HPMC K100M | 1:2 | 18 |

| BUTA-CR-03 | Ethylcellulose | 1:1.5 | 16 |

This table is interactive and presents hypothetical data for illustrative purposes.

Nanocarrier Systems for Targeted this compound Delivery

Nanocarrier systems offer a promising strategy to overcome biopharmaceutical challenges and enable targeted drug delivery. globalresearchonline.netmdpi.com By encapsulating an API like this compound into particles ranging from 1 to 1000 nm, it is possible to improve solubility, protect the drug from degradation, and modify its pharmacokinetic profile. mdpi.commdpi.com

Several types of nanocarriers could be theoretically employed for this compound:

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA). globalresearchonline.netnih.gov PLGA nanoparticles can encapsulate both hydrophobic and hydrophilic drugs and are known for providing sustained release as the polymer matrix biodegrades. nih.govnih.gov

Liposomes: These are vesicular structures composed of phospholipid bilayers that can entrap both water-soluble and lipid-soluble drugs. dovepress.comfrontiersin.org The surface of liposomes can be modified with polymers like Polyethylene Glycol (PEG) to create "stealth" carriers that evade the immune system and prolong circulation time. globalresearchonline.net

Solid Lipid Nanoparticles (SLNs): SLNs are produced from solid lipids and offer advantages such as high stability and the ability to encapsulate lipophilic compounds. dovepress.comfrontiersin.org They combine the benefits of polymeric nanoparticles and liposomes. frontiersin.org

Targeting can be achieved passively through the Enhanced Permeability and Retention (EPR) effect in tumors, or actively by attaching specific ligands (e.g., antibodies, peptides) to the nanocarrier surface to direct them to specific cells or tissues. globalresearchonline.netpharmacologycanada.org

Table 2: Hypothetical Characteristics of this compound-Loaded Nanocarrier Systems

| Nanocarrier Type | Polymer/Lipid | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) |

|---|---|---|---|---|

| Polymeric Nanoparticle | PLGA | 180 | 85 | 10 |

| Liposome | Phosphatidylcholine + Cholesterol | 120 | 65 | 5 |

This table is interactive and presents hypothetical data to illustrate potential formulation outcomes.

Prodrug Strategies for Enhancing this compound Biopharmaceutical Performance

The prodrug approach involves chemically modifying a drug molecule to form an inactive derivative that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body. centralasianstudies.orgnumberanalytics.com This strategy is frequently used to overcome challenges such as poor aqueous solubility, low membrane permeability, rapid metabolism, or site-specific delivery. ijnrd.orgfiveable.me

If this compound were to exhibit poor oral bioavailability, a prodrug strategy could be highly beneficial. For example:

Improving Permeability: If this compound has polar functional groups that limit its ability to cross the intestinal membrane, these could be masked with lipophilic moieties (e.g., forming an ester). This increases lipophilicity, enhancing absorption via passive diffusion. centralasianstudies.org Pivampicillin, an ester prodrug of ampicillin, dramatically increases oral bioavailability through this mechanism. centralasianstudies.orgnumberanalytics.com

Improving Solubility: Conversely, if this compound is highly lipophilic with poor aqueous solubility, a hydrophilic group (e.g., a phosphate (B84403) or amino acid) could be attached. fiveable.me This can improve dissolution in the gastrointestinal tract. Fosamprenavir, a phosphate ester prodrug, has improved solubility compared to its active drug, amprenavir. mdpi.com

Targeted Activation: Prodrugs can be designed to be activated by specific enzymes that are abundant in a target tissue (e.g., tumors), thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity. fiveable.me

Table 3: Hypothetical Prodrugs of this compound and Their Potential Advantages

| Prodrug Moiety | Activation Mechanism | Potential Advantage | Example of Principle |

|---|---|---|---|

| Valine Ester | Esterase enzymes in intestine/liver | Enhanced intestinal absorption | Valacyclovir (prodrug of acyclovir) mdpi.com |

| Phosphate Ester | Alkaline phosphatases | Increased aqueous solubility | Fosamprenavir (prodrug of amprenavir) mdpi.com |

This table is interactive and illustrates hypothetical prodrug strategies for this compound.

Development of Novel Biomaterials and Polymeric Systems for this compound Encapsulation

The choice of biomaterial is critical to the success of any drug delivery system. mdpi.com Polymers for drug encapsulation can be of natural or synthetic origin, and their properties dictate the stability, drug release profile, and biocompatibility of the final formulation. scielo.br

Natural Polymers: Materials like chitosan, alginate, and hyaluronic acid are widely explored due to their biocompatibility and biodegradability. impactfactor.org Chitosan, with its mucoadhesive properties, could be used to develop formulations that adhere to the gastrointestinal lining, prolonging the residence time for this compound absorption. scielo.br Alginate can be used to form hydrogel beads for encapsulation. nih.gov

Synthetic Polymers: Synthetic polymers like PLGA, PEG, and poly(ε-caprolactone) (PCL) offer the advantage of tunable properties. impactfactor.orgnih.gov For instance, the ratio of lactic acid to glycolic acid in PLGA can be adjusted to control the degradation rate and, consequently, the drug release duration. nih.gov PEGylation (attaching PEG chains) is a common strategy to increase the circulation half-life of nanoparticles and reduce immunogenicity. scielo.br

These polymers can be formulated into various systems, including nanospheres (where the drug is dispersed throughout a solid matrix), nanocapsules (a core-shell structure), and hydrogels (water-swollen polymer networks). nih.govscielo.br

Table 4: Potential Polymeric Systems for this compound Encapsulation

| Polymer | Origin | System Type | Key Advantage for this compound Delivery |

|---|---|---|---|

| Chitosan | Natural | Nanoparticles, Hydrogel | Mucoadhesion for prolonged GI contact scielo.br |

| Alginate | Natural | Microbeads, Hydrogel | Mild gelation process for sensitive molecules nih.gov |

| PLGA | Synthetic | Nanospheres, Nanocapsules | Tunable degradation and sustained release nih.gov |

| PEG | Synthetic | Surface coating (PEGylation) | Increased circulation time, reduced immune detection scielo.br |

This table is interactive and summarizes potential biomaterials for encapsulating this compound.

In Vitro Release Kinetics and Stability Assessment of this compound Formulations

In vitro release testing is a crucial step in the development of controlled-release formulations. It measures the rate and extent of drug release from the dosage form under specified conditions, providing insights into the potential in vivo performance. dergipark.org.tr The release data is often fitted to mathematical models to elucidate the mechanism of drug release. ptfarm.pl

Common kinetic models include:

Zero-Order: The drug release rate is constant over time. ptfarm.pl

First-Order: The release rate is dependent on the concentration of the remaining drug. ptfarm.pl

Higuchi Model: Describes drug release based on Fickian diffusion from a matrix, proportional to the square root of time. scirp.org

Korsmeyer-Peppas Model: A semi-empirical model that describes release from a polymeric system, where the release exponent 'n' provides insight into the mechanism (n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport, n ≥ 1.0 for zero-order release).

Table 5: Hypothetical Cumulative Release of this compound from a PLGA Nanoparticle Formulation

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 15.2 |

| 2 | 24.8 |

| 4 | 38.5 |

| 8 | 55.1 |

| 12 | 68.3 |

This interactive table shows hypothetical in vitro release data.

The analysis of this data might yield the following kinetic parameters:

Table 6: Hypothetical Kinetic Modeling of this compound Release

| Model | Correlation Coefficient (R²) |

|---|---|

| Zero-Order | 0.885 |

| First-Order | 0.972 |

| Higuchi | 0.989 |

This interactive table shows hypothetical results of kinetic modeling.

In this hypothetical case, the high R² value for the Korsmeyer-Peppas model, with an n-value of 0.48, would suggest that the primary mechanism of this compound release from the nanoparticles is Fickian diffusion.

Stability assessment is also critical, involving storing the formulation under various temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for extended periods to ensure that its physical and chemical properties, as well as its release profile, remain unchanged.

Future Perspectives and Emerging Avenues in Butadiazamide Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Butadiazamide Research

To understand the biological effects of a compound, researchers must look at its impact on the entire biological system. Multi-omics, the comprehensive analysis of different biological molecules, offers a holistic view of a compound's mechanism of action and its effects on cellular pathways. nygen.io For a compound like this compound, an integrated omics approach would be a foundational step in its research journey.

Genomics and Transcriptomics : These studies focus on DNA and RNA, respectively. By treating cells with this compound and analyzing changes in gene expression (transcriptomics), researchers could identify which cellular pathways are affected by the compound. oup.com This could reveal its primary molecular targets and potential off-target effects at an early stage. oup.com For instance, if this compound treatment consistently alters the expression of genes involved in a specific signaling pathway, it would provide strong clues about its function.

Proteomics : This is the large-scale study of proteins. Following up on transcriptomic data, proteomics can confirm whether changes in gene expression translate to changes in protein levels. mdpi.com It can also identify post-translational modifications to proteins that occur after exposure to this compound, providing deeper insights into how the compound modulates protein function.

Metabolomics : This approach analyzes the small molecules (metabolites) within a biological system. Metabolomics can reveal how this compound affects cellular metabolism. mdpi.com By tracking changes in metabolites, scientists can understand the functional consequences of the protein and gene alterations observed in proteomics and transcriptomics, completing the picture of the compound's cellular impact.

Integrating these omics datasets provides a powerful, systems-level understanding that can accelerate target validation and predict potential safety issues long before clinical stages. nygen.iofrontlinegenomics.com

High-Throughput Synthesis and Screening Libraries of this compound Analogues

Once initial activity is identified for a compound, the next step is often to create and test many similar molecules (analogues) to find versions with improved properties, such as higher potency or better selectivity. This process, known as lead optimization, has been revolutionized by high-throughput synthesis and screening (HTS). nih.govrsc.org

High-throughput synthesis utilizes automated robotic systems and miniaturized reaction formats to produce hundreds or even thousands of this compound analogues rapidly. rsc.org Each analogue would have a slight, deliberate modification to its chemical structure. These "libraries" of compounds can then be evaluated simultaneously using HTS. nih.gov

HTS platforms employ automated, cell-based, or biochemical assays to test the entire compound library against a specific biological target. mdpi.com This allows researchers to quickly identify structure-activity relationships (SAR)—how specific changes in the molecule's structure affect its biological activity. axcelead-us.com For example, an HTS campaign could screen a library of this compound analogues for their ability to inhibit a particular enzyme, with the results guiding the design of more effective compounds. nih.gov This rapid iteration cycle significantly shortens the time required for drug discovery and development. rsc.orgaxcelead-us.com

Below is a hypothetical data table illustrating the concept of a high-throughput screen for a library of this compound analogues against a target enzyme.

| Analogue ID | Structural Modification | Concentration (µM) | Target Inhibition (%) |

| BTDZ-001 | (Parent Compound) | 10 | 45% |

| BTDZ-002 | Ethyl group added | 10 | 55% |

| BTDZ-003 | Phenyl group added | 10 | 15% |

| BTDZ-004 | Hydroxyl group added | 10 | 85% |

| BTDZ-005 | Methyl group removed | 10 | 20% |

This table is for illustrative purposes only and does not represent actual experimental data.

Multidisciplinary and Collaborative Research Paradigms for this compound Advancement

The development of a novel chemical compound is rarely the work of a single discipline. Advancing research on this compound would necessitate a multidisciplinary and collaborative approach, bringing together experts from various fields. aacrjournals.org

Effective research paradigms would involve:

Chemists and Chemical Biologists : Chemists would synthesize this compound and its analogues, while chemical biologists would help design and use these molecules as probes to investigate biological systems. cell.comacademie-sciences.fr

Cell Biologists and Pharmacologists : These experts would design and conduct experiments to test the effects of the compounds in cellular and animal models, determining their efficacy and mechanism of action.

Data Scientists and Bioinformaticians : With the vast amount of data generated from omics and HTS, data scientists are essential for integrating and interpreting complex datasets to identify meaningful patterns. nih.gov

Structural Biologists : These scientists could determine the three-dimensional structure of this compound bound to its target protein, providing critical information for designing more specific and potent analogues.

Open science initiatives like Target 2035, which aim to develop chemical probes for all human proteins, exemplify the power of such collaborations. nih.gov These efforts often involve sharing compounds, data, and expertise across academic and industry partners to accelerate discovery. rsc.org For a compound like this compound, engaging in such a collaborative framework would be the most efficient path to understanding its potential value.

Ethical Considerations in Preclinical Chemical Compound Research and Development

All preclinical research must be guided by a strong ethical framework to ensure scientific integrity and the welfare of research subjects. ppd.com The investigation of any new chemical entity, including this compound, would need to adhere to established ethical principles and regulatory guidelines. onlinescientificresearch.comsfda.gov.sa

Key ethical considerations include:

Justification and Scientific Integrity : Research must be well-founded, with clear objectives and a rigorous design. Fabricating or manipulating data is a serious ethical violation. sciepub.com

Informed Consent : While more central to clinical trials, the principle of consent extends to the use of human-derived tissues and cells in preclinical research.

Animal Welfare : When animal studies are necessary, researchers must adhere to the principles of the 3Rs:

Replacement : Using non-animal methods (e.g., cell cultures, computer modeling) whenever possible.

Reduction : Using the minimum number of animals required to obtain scientifically valid results.

Refinement : Minimizing any pain, suffering, or distress to the animals through improved housing and procedures.

Regulatory Compliance : Preclinical studies must comply with strict guidelines from regulatory bodies like the FDA and EMA to ensure that the data is reliable and that the research can proceed to clinical trials. ppd.com The entire process is highly regulated to balance the pursuit of new treatments with the protection of research participants. onlinescientificresearch.com

By embedding these ethical considerations into the research plan from the very beginning, scientists can ensure that the exploration of this compound and other novel compounds is conducted responsibly and with the highest standards of care.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.